1. Cardiovasc Drug Rev. 2001 Spring;19(1):57-74.
Cardiovascular effects of raloxifene hydrochloride.
Saitta A(1), Morabito N, Frisina N, Cucinotte D, Corrado F, D/'Anna R, Altavilla
D, Squadrito G, Minutoli L, Arcoraci V, Cancellieri F, Squadrito F.
Author information:
(1)Department of Internal Medicine, School of Medicine, University of Messina,
Italy.
Raloxifene hydrochloride binds to the estrogen receptor and shows
tissue-selective effects; thus, it belongs to a class of drugs recently described
as selective estrogen receptor modulators (SERMs). Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different receptor subtypes in various tissues,
and intracellular events after ligand binding. Raloxifene has estrogen-agonist
effects on bone and lipids and estrogen antagonist effects on the breast and
uterus. In addition to its well established effects on osteoporosis, recent
preclinical and clinical findings suggest that raloxifene also possesses
beneficial effects on the cardiovascular system. These findings indicated that
raloxifene may have cardioprotective properties without an increased risk of
cancer or other side effects. Raloxifene has been shown to reduce total and
low-density lipoprotein cholesterol concentrations in plasma, an effect similar
to that produced by estrogens. Unlike estrogens, however, raloxifene does not
increase high-density lipoprotein cholesterol and triglyceride levels in plasma.
Endothelium is thought to play an important role in the genesis of
atherosclerosis. Several lines of evidence suggest that an intervention with
endothelial function might influence the progression of coronary disease and the
incidence of cardiovascular events. Raloxifene increases the nitric
oxide/endothelin-1 ratio, and improves endothelium-dependent vasomotion in
post-menopausal women to the same extent as estrogens. Furthermore, in two
randomized trials on post-menopausal women raloxifene reduced homocysteine
levels, another independent risk factor for the development of cardiovascular
disease. Although estrogens remain the drugs of choice in the hormonal therapy of
most postmenopausal women, raloxifene may represent and alternative in women who
are at risk of coronary artery disease.
2. Ann Intern Med. 1999 Mar 2;130(5):431-9.
Clinical effects of raloxifene hydrochloride in women.
Khovidhunkit W(1), Shoback DM.
Author information:
(1)University of California, San Francisco, and Veterans Affairs Medical Center,
94121, USA.
PURPOSE: To review clinical data on raloxifene hydrochloride, a selective
estrogen receptor modulator that was recently approved for the prevention of
osteoporosis in postmenopausal women.
DATA SOURCES: English-language articles published from 1980 to May 1998 were
identified through MEDLINE searches. Bibliographies, book chapters, and meeting
abstracts were reviewed for additional relevant publications.
STUDY SELECTION: Publications that contained information on the background of
development, structure, mechanism of action, tissue-selective effects, and
adverse effects of raloxifene hydrochloride were included.
DATA EXTRACTION: Data in selected articles were reviewed, and relevant clinical
information was extracted.
DATA SYNTHESIS: Raloxifene hydrochloride was developed in an effort to find a
treatment for breast cancer and osteoporosis. It binds to the estrogen receptor
and shows tissue-selective effects; thus, it belongs to a class of drugs recently
described as selective estrogen receptor modulators. Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different estrogen receptor subtypes in various
tissues, and intracellular events after ligand binding. Raloxifene has
estrogen-agonistic effects on bone and lipids and estrogen-antagonistic effects
on the breast and uterus. An increase in bone mineral density at the spine, total
hip, and total body has been reported with raloxifene but seems to be less than
that seen with estrogen or alendronate therapy. Raloxifene has been shown to
produce a reduction in total and low-density lipoprotein cholesterol
concentrations similar to that produced by estrogen therapy, but high-density
lipoprotein cholesterol and triglyceride concentrations do not increase during
raloxifene therapy. In the uterus, raloxifene does not stimulate the endometrium.
Long-term data on the effects of raloxifene in reduction of risk for fracture;
prevention of cardiovascular events; cognitive function; and the incidence of
breast, ovarian, and uterine cancer are not available. The most common adverse
effect of raloxifene is hot flashes.
CONCLUSIONS: Raloxifene has been shown to have beneficial effects in selected
organs in postmenopausal women. Although estrogen remains the drug of choice for
hormonal therapy in most postmenopausal women, raloxifene may be an alternative
in certain groups of women at risk for osteoporosis.